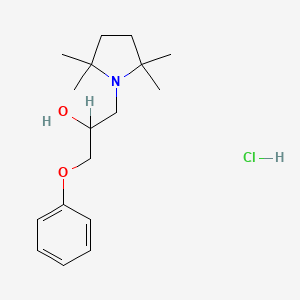
alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a chemical compound with a complex structure that includes a phenoxymethyl group, a pyrrolidine ring, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenoxymethyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: This step often involves nucleophilic substitution reactions where a phenoxymethyl halide reacts with the pyrrolidine derivative.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxymethylpenicillin: A penicillin antibiotic with a similar phenoxymethyl group.
2,2,5,5-Tetramethylpyrrolidine: A compound with a similar pyrrolidine ring structure.
Eigenschaften
CAS-Nummer |
41456-83-1 |
|---|---|
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
1-phenoxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-16(2)10-11-17(3,4)18(16)12-14(19)13-20-15-8-6-5-7-9-15;/h5-9,14,19H,10-13H2,1-4H3;1H |
InChI-Schlüssel |
GGSPNRAAVMHFGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
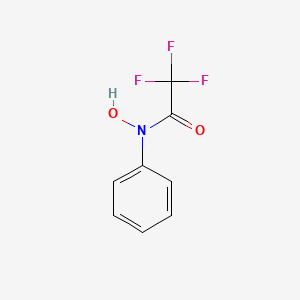
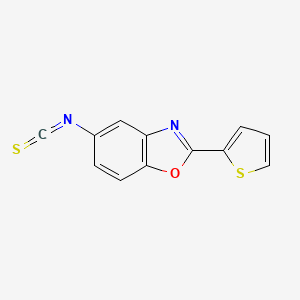
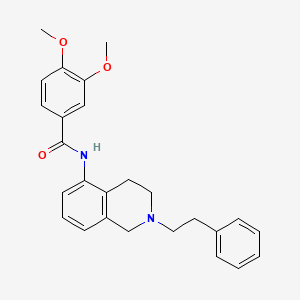
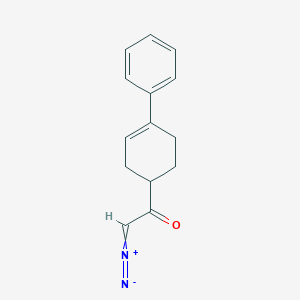
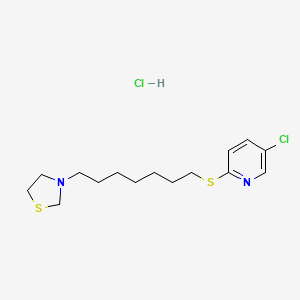
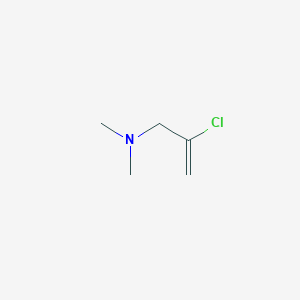
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)

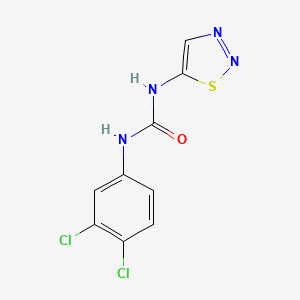
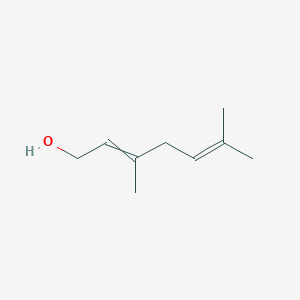
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
